molecular formula C22H27N3O3 B2486931 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine CAS No. 1903012-33-8

1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2486931
CAS No.: 1903012-33-8
M. Wt: 381.476
InChI Key: QVGCXUYEKOYXPP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and an oxolane moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine core.

    Attachment of the Oxolane Moiety: The oxolane group is typically introduced through an etherification reaction, where an oxolane derivative reacts with the hydroxyl group on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,3-Dimethylphenyl)-4-[2-(tetrahydrofuran-3-yloxy)pyridine-4-carbonyl]piperazine: Similar structure with a tetrahydrofuran moiety instead of an oxolane group.

    1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine: Similar structure with a different position of the carbonyl group on the pyridine ring.

Uniqueness: 1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-8-23-21(14-18)28-19-7-13-27-15-19/h3-6,8,14,19H,7,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGCXUYEKOYXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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